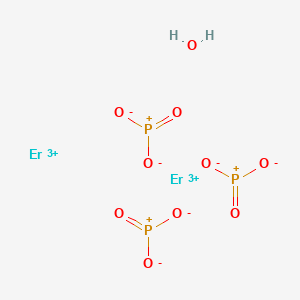
dioxido(oxo)phosphanium;erbium(3+);hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxido(oxo)phosphanium;erbium(3+);hydrate is a chemical compound that contains erbium, a rare earth element, in its trivalent state
Métodos De Preparación
The synthesis of dioxido(oxo)phosphanium;erbium(3+);hydrate typically involves the reaction of erbium salts with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated and purified through crystallization. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pH, and concentration to ensure high yield and purity.
Análisis De Reacciones Químicas
Dioxido(oxo)phosphanium;erbium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dioxido(oxo)phosphanium;erbium(3+);hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: The compound is used in the production of specialized materials, such as phosphors for display technologies and lasers.
Mecanismo De Acción
The mechanism of action of dioxido(oxo)phosphanium;erbium(3+);hydrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to certain proteins and enzymes, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Dioxido(oxo)phosphanium;erbium(3+);hydrate can be compared with other similar compounds, such as:
Dioxido(oxo)phosphanium;holmium(3+);hydrate: Similar in structure but contains holmium instead of erbium.
Zinc,dioxido(oxo)phosphanium: Contains zinc instead of erbium and has different chemical properties.
Erbium(III) oxide: Another erbium-containing compound with different applications and properties
Propiedades
Fórmula molecular |
Er2H2O10P3+3 |
|---|---|
Peso molecular |
589.45 g/mol |
Nombre IUPAC |
dioxido(oxo)phosphanium;erbium(3+);hydrate |
InChI |
InChI=1S/2Er.3HO3P.H2O/c;;3*1-4(2)3;/h;;3*(H,1,2,3);1H2/q2*+3;;;;/p-3 |
Clave InChI |
TXMXYYHCCIAUPI-UHFFFAOYSA-K |
SMILES canónico |
O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Er+3].[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)
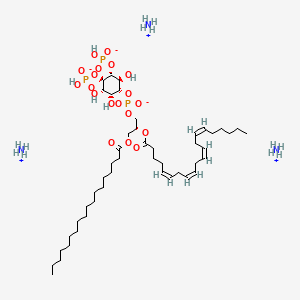
![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)
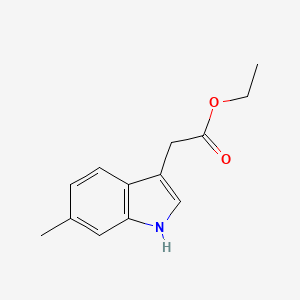
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)
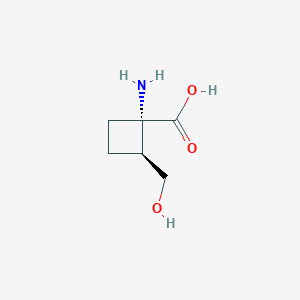



![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)
![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)
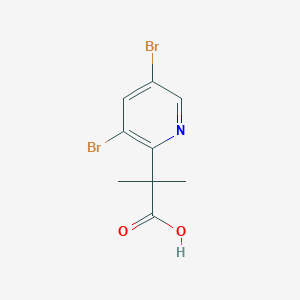
![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)
